N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridine ring, a piperidine ring, and a dihydrobenzofuran moiety, all linked through sulfonyl and sulfonamide groups. These structural elements contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with its target to inhibit its function, leading to the death of the organism. The exact nature of this interaction and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the essential biochemical pathways of mycobacterium tuberculosis, leading to its death
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may lead to the death of the organism at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridin-3-ylsulfonyl chloride: This is achieved by reacting pyridine-3-sulfonic acid with thionyl chloride.
Nucleophilic substitution: The pyridin-3-ylsulfonyl chloride is then reacted with piperidine to form the pyridin-3-ylsulfonylpiperidine intermediate.
Alkylation: The intermediate is alkylated with a suitable alkylating agent to introduce the methyl group.
Formation of the dihydrobenzofuran moiety: This involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Sulfonamide formation: Finally, the dihydrobenzofuran derivative is reacted with the pyridin-3-ylsulfonylpiperidine intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pyridinyl sulfonamides: Compounds with similar sulfonamide and pyridine structures.
Piperidinyl derivatives: Compounds containing the piperidine ring.
Dihydrobenzofuran derivatives: Compounds with the dihydrobenzofuran moiety.
Uniqueness
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c23-28(24,17-3-4-19-16(12-17)7-11-27-19)21-13-15-5-9-22(10-6-15)29(25,26)18-2-1-8-20-14-18/h1-4,8,12,14-15,21H,5-7,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSQYXAEVPSDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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